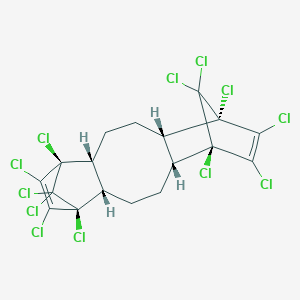![molecular formula C15H16N6O4 B173746 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane CAS No. 131119-31-8](/img/structure/B173746.png)
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of two 5-nitropyridin-2-yl groups attached to the 1 and 4 positions of the diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane typically involves the reaction of 1,4-diazepane with 5-nitropyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:
Starting Materials: 1,4-diazepane and 5-nitropyridine-2-carbaldehyde.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: An appropriate solvent like dichloromethane or ethanol.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 1,4-Bis(5-aminopyridin-2-yl)-1,4-diazepane.
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The diazepane ring provides a rigid scaffold that can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((5-nitropyridin-2-yl)oxy)benzene: Similar in structure but contains an oxybenzene linkage instead of a diazepane ring.
1,4-Bis(5-nitropyridin-2-yl)benzene: Contains a benzene ring instead of a diazepane ring.
Uniqueness
1,4-bis-(5-Nitropyridin-2-yl)-[1,4]diazepane is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to its analogs. The presence of the diazepane ring can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
CAS No. |
131119-31-8 |
|---|---|
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
InChI Key |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Synonyms |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)


![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)

